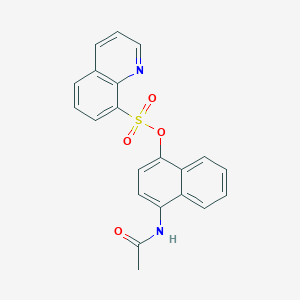
N-(3-acetylphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-8-quinolinesulfonamide, also known as AQSOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. AQSOA has been shown to exhibit a variety of interesting properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. In
作用機序
The exact mechanism of action of N-(3-acetylphenyl)-8-quinolinesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cell growth and division. N-(3-acetylphenyl)-8-quinolinesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide can inhibit the activity of various enzymes and proteins involved in cell growth and division. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis in cancer cells and to have anti-inflammatory and anti-microbial effects.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its diverse range of biological activities. N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects, which make it a potential candidate for treating a variety of diseases. However, one of the limitations of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on N-(3-acetylphenyl)-8-quinolinesulfonamide. One area of research could be to further investigate its anti-cancer properties and to explore its potential as a cancer treatment. Another area of research could be to investigate its anti-inflammatory and anti-microbial effects and to explore its potential as a treatment for other diseases. In addition, future research could focus on optimizing the synthesis method of N-(3-acetylphenyl)-8-quinolinesulfonamide to increase the yield and purity of the final product.
合成法
N-(3-acetylphenyl)-8-quinolinesulfonamide can be synthesized through a multi-step process that involves the reaction of 8-hydroxyquinoline with acetic anhydride and 3-nitrobenzene sulfonic acid. The resulting product is then reduced to form N-(3-acetylphenyl)-8-quinolinesulfonamide. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
N-(3-acetylphenyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-inflammatory and anti-microbial effects, which make it a potential candidate for treating a variety of diseases.
特性
分子式 |
C17H14N2O3S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
N-(3-acetylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)14-6-2-8-15(11-14)19-23(21,22)16-9-3-5-13-7-4-10-18-17(13)16/h2-11,19H,1H3 |
InChIキー |
HLFCFJZZIBLLCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)



![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)